![molecular formula C11H11NO3 B6346076 3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol CAS No. 1354920-17-4](/img/structure/B6346076.png)
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anti-Inflammatory Activity
The compound’s structural features make it a potential candidate for anti-inflammatory drug development. Researchers have investigated its ability to inhibit pro-inflammatory mediators, such as cytokines and enzymes involved in inflammation pathways. Further studies are needed to explore its mechanism of action and potential clinical applications .
Antibacterial Properties
Due to its unique oxazole ring system, 3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol has demonstrated antibacterial activity against certain strains. Investigations have focused on its efficacy against both Gram-positive and Gram-negative bacteria. Researchers aim to optimize its structure for enhanced antibacterial potency .
Anticancer Potential
Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cells. Its ability to interfere with cell proliferation and induce apoptosis warrants further exploration. Researchers are investigating its potential as an adjunct therapy or lead compound for novel anticancer drugs .
Antioxidant Activity
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol has been evaluated for its antioxidant properties. It scavenges free radicals and protects cellular components from oxidative damage. Researchers are keen on understanding its role in preventing oxidative stress-related diseases .
Neuroprotective Effects
The compound’s structure suggests possible neuroprotective properties. Studies have explored its impact on neuronal cell viability, neurotransmitter regulation, and neuroinflammation. Researchers are investigating its potential in treating neurodegenerative disorders .
Metal Complex Formation
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol can form stable complexes with transition metals. These complexes have diverse applications, including catalysis, sensing, and drug delivery. Researchers are designing ligands based on this compound for targeted metal coordination .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-9-5-3-8(4-6-9)10-7-11(13)15-12-10/h3-7,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTPWKCRTGNFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol |
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